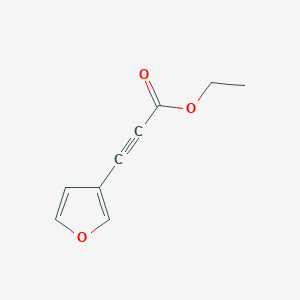
Ethyl 3-(furan-3-yl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(furan-3-yl)prop-2-ynoate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This compound is of interest due to its unique structure, which combines a furan ring with an ethyl ester and an alkyne group. Such structural features make it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-(furan-3-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified through column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(furan-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using reagents such as hydrogen gas with a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Ammonia (NH₃), primary amines (RNH₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alkenes, alkanes
Substitution: Amides, other ester derivatives
Applications De Recherche Scientifique
Ethyl 3-(furan-3-yl)prop-2-ynoate has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Mécanisme D'action
The mechanism of action of ethyl 3-(furan-3-yl)prop-2-ynoate depends on its specific application. In chemical reactions, the alkyne group can participate in cycloaddition reactions, forming new ring structures. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and influencing cellular processes. The furan ring can also undergo electrophilic aromatic substitution, allowing for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound has a similar structure but with a furan-2-yl group instead of a furan-3-yl group.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: This derivative contains a cyano group and is used in the synthesis of biologically active compounds.
Uniqueness
Ethyl 3-(furan-3-yl)prop-2-ynoate is unique due to the presence of both an alkyne group and a furan ring, which provides versatility in chemical reactions and potential applications in various fields. Its structure allows for diverse functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H8O3 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
ethyl 3-(furan-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C9H8O3/c1-2-12-9(10)4-3-8-5-6-11-7-8/h5-7H,2H2,1H3 |
Clé InChI |
BUUUVYSXTVALCM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C#CC1=COC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


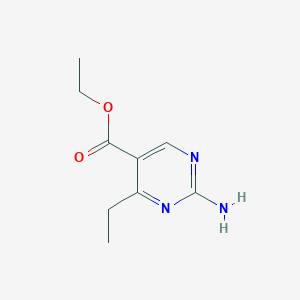
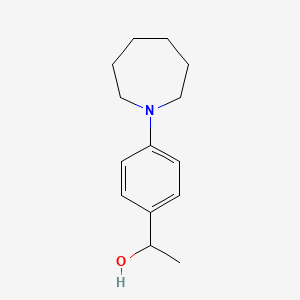
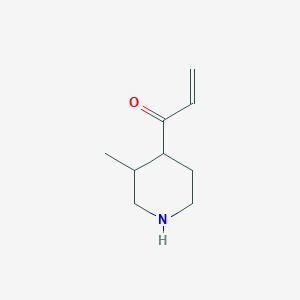
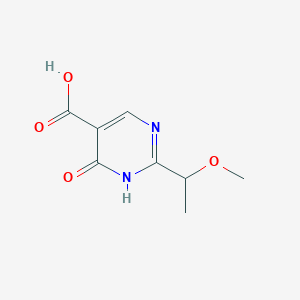


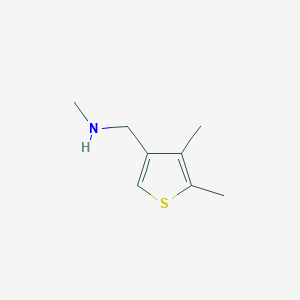
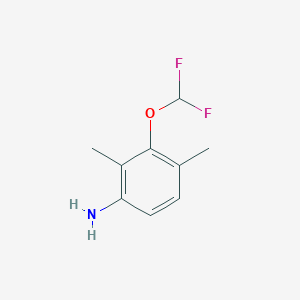
amine](/img/structure/B13201426.png)
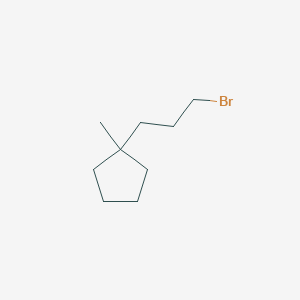
![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
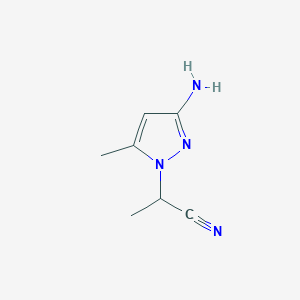
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13201467.png)

